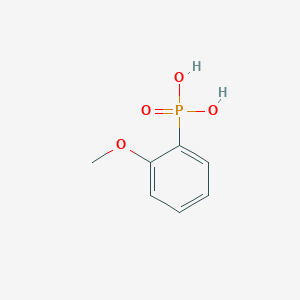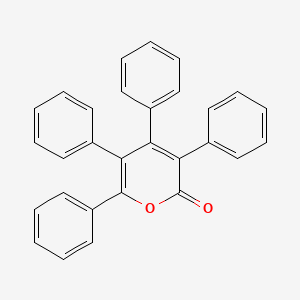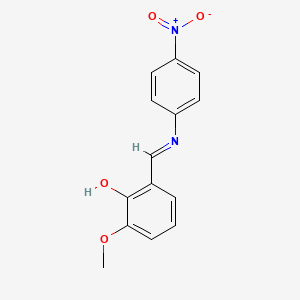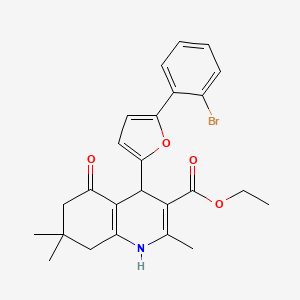
1-(3-Fluorophenyl)-3-(3-nitrophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Fluorophenyl)-3-(3-nitrophenyl)urea is an organic compound characterized by the presence of both fluorophenyl and nitrophenyl groups attached to a urea moiety
准备方法
The synthesis of 1-(3-Fluorophenyl)-3-(3-nitrophenyl)urea typically involves the reaction of 3-fluoroaniline with 3-nitrobenzoyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 3-Fluoroaniline and 3-nitrobenzoyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C to control the reaction rate.
Procedure: 3-Fluoroaniline is added dropwise to a solution of 3-nitrobenzoyl isocyanate in an appropriate solvent, such as dichloromethane. The reaction mixture is stirred for several hours until the completion of the reaction is confirmed by thin-layer chromatography (TLC).
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow processes.
化学反应分析
1-(3-Fluorophenyl)-3-(3-nitrophenyl)urea undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an aminophenyl group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitrophenyl group can be reduced to an aminophenyl group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nucleophiles, and acidic or basic solutions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
1-(3-Fluorophenyl)-3-(3-nitrophenyl)urea has several scientific research applications, including:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for interactions with various biological targets, making it a candidate for drug discovery.
Materials Science: The compound’s chemical properties make it suitable for use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: Researchers study the compound’s effects on biological systems to understand its potential as a therapeutic agent or a biochemical probe.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of specialty chemicals and intermediates.
作用机制
The mechanism of action of 1-(3-Fluorophenyl)-3-(3-nitrophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorophenyl and nitrophenyl groups allow it to bind to these targets through various non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.
相似化合物的比较
1-(3-Fluorophenyl)-3-(3-nitrophenyl)urea can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)-3-(3-nitrophenyl)urea: This compound has a chlorophenyl group instead of a fluorophenyl group. The presence of chlorine can affect the compound’s reactivity and interactions with biological targets.
1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea: This compound has the nitrophenyl group in the para position instead of the meta position. The position of the nitro group can influence the compound’s chemical properties and biological activity.
1-(3-Fluorophenyl)-3-(3-aminophenyl)urea: This compound has an aminophenyl group instead of a nitrophenyl group
The uniqueness of this compound lies in its specific combination of fluorophenyl and nitrophenyl groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
13141-80-5 |
|---|---|
分子式 |
C13H10FN3O3 |
分子量 |
275.23 g/mol |
IUPAC 名称 |
1-(3-fluorophenyl)-3-(3-nitrophenyl)urea |
InChI |
InChI=1S/C13H10FN3O3/c14-9-3-1-4-10(7-9)15-13(18)16-11-5-2-6-12(8-11)17(19)20/h1-8H,(H2,15,16,18) |
InChI 键 |
KCBTVNMPNIYQDF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NC2=CC(=CC=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![{[(1E)-2-(4-chlorophenyl)-1-azaprop-1-enyl]amino}aminomethane-1-thione](/img/structure/B11945898.png)
![Methyl 5-azatricyclo[4.2.0.0~2,4~]oct-7-ene-5-carboxylate](/img/structure/B11945903.png)
![Benzene, [(1-methylene-2-propenyl)thio]-](/img/structure/B11945909.png)
![1-[Bis(phenylsulfanyl)methyl]-4-nitrobenzene](/img/structure/B11945910.png)






